6-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N8/c19-18(20,21)17-25-24-15-3-4-16(26-29(15)17)28-6-5-12-9-27(10-13(12)28)14-2-1-11(7-22)8-23-14/h1-4,8,12-13H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKHCWPLCPCMCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=NN5C(=NN=C5C(F)(F)F)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetdipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a key target in the treatment of type II diabetes.
Biological Activity
The compound 6-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile represents a novel class of heterocyclic compounds with potential biological activities. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocycles and functional groups that contribute to its biological activity. The presence of the trifluoromethyl group and the triazole ring is particularly noteworthy as these features are often associated with enhanced pharmacological properties.
Biological Activity Overview
Research has indicated that compounds similar to This compound exhibit various biological activities:
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Antibacterial Activity :
- Triazolo derivatives have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, related compounds have been evaluated for their Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations comparable to established antibiotics like ampicillin .
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Antifungal and Antiviral Activity :
- Some derivatives have also been tested for antifungal and antiviral activities. The mechanism of action often involves disruption of microbial cell wall synthesis or interference with viral replication processes.
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Anticancer Potential :
- Preliminary studies suggest that the compound may possess anticancer properties. The structure allows for interactions with various cellular targets involved in tumor growth and proliferation.
Case Study 1: Antibacterial Evaluation
A study synthesized a series of triazolo derivatives and tested their antibacterial efficacy using the microbroth dilution method. Among these, certain compounds exhibited significant antibacterial activity with MIC values as low as 16 μg/mL against E. coli and 32 μg/mL against S. aureus. The structure–activity relationship (SAR) analysis indicated that modifications in the triazole ring significantly influenced antibacterial potency .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of triazolo derivatives. The study revealed that specific modifications in the pyridine ring enhanced cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, suggesting potential for further development as anticancer agents.
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds often act as enzyme inhibitors, blocking critical pathways in bacterial metabolism or cancer cell growth.
- Cell Membrane Disruption : The hydrophobic nature of certain structural components allows these compounds to integrate into lipid membranes, leading to increased permeability and cell death.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Compound 51 (from ):
- Structure : 3-((3aR,5R,6aS)-5-(2-(Trifluoromethyl)phenyl)octahydrocyclopenta[c]pyrrole-2-carbonyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile.
- Key Differences :
- Replaces the triazolo[4,3-b]pyridazine core with a triazolo[4,3-a]pyridine system.
- Features a cyclopenta[c]pyrrole instead of an octahydropyrrolo[2,3-c]pyrrole.
- Includes a 2-(trifluoromethyl)phenyl substituent rather than a pyridine-3-carbonitrile group.
- Synthesis : Uses HBTU-mediated coupling and Pd-catalyzed cyanation, similar to methods applicable to the target compound .
Compound from :
- Structure : 2-(3-Fluoro-4-methoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole.
- Key Differences :
- Substitutes the pyridine-3-carbonitrile group with a 3-fluoro-4-methoxybenzoyl moiety.
- Retains the triazolo[4,3-b]pyridazine core but alters the bicyclic amine system to octahydropyrrolo[3,4-c]pyrrole .
- Significance : Demonstrates how substituent variations on the pyrrolo-pyrrole system and terminal aromatic groups modulate physicochemical properties (e.g., solubility, logP) .
Functional Analogues with Related Heterocyclic Systems
Triazolopyrimidine Derivatives ():
- Example: 2-Methyl-4-{[(7-oxo-5-phenyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(phenyl)methyl]-amino}-6-phenylpyrimidine-5-carbonitrile.
- Comparison :
Pyrrolo-Thiazolo-Pyrimidine Derivatives ():
- Example : 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one.
- Comparison: Incorporates thiazolo and thiadiazinone rings, increasing sulfur content and polarizability. Highlights the role of fused ring systems in enhancing thermal stability and π-π stacking interactions .
Comparative Data Table
Key Research Findings
Preparation Methods
Synthesis of 3-(Trifluoromethyl)-[1,2,] Triazolo[4,3-b]Pyridazine
The trifluoromethylated triazolopyridazine core is synthesized via a cyclocondensation strategy. Starting from 4-trifluoromethyl-4,5-dihydropyridazin-3-one (7a ), hydrazine derivatives are employed to form the triazole ring. In a representative procedure, 3-hydrazinopyridazine (7 ) reacts with bromophenyl trifluoromethyl ketone in acetonitrile under reflux to yield 6-(4′-bromophenyl)-8-trifluoromethyl-1,2,4-triazolo[4,3-b]pyridazin-3-one (9 ) . Modifications to this method include substituting bromophenyl with other aryl groups to adjust electronic properties.
Key Reaction Conditions
Preparation of Octahydropyrrolo[2,3-c]Pyrrol-5-Amine
The octahydropyrrolo[2,3-c]pyrrol moiety is constructed through a stereoselective bicyclization process. A pyrrolidine precursor undergoes intramolecular alkylation using a dihaloalkane linker, followed by reduction to form the saturated bicyclic amine. For example, 3,3-dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one is synthesized via a multi-step sequence involving ketone formation and catalytic hydrogenation .
Synthetic Pathway
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Ring Closure: Pyrrolidine derivative + 1,4-dibromobutane → Bicyclic intermediate
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Reduction: NaBH4 in methanol → Octahydropyrrolo[2,3-c]pyrrol
Coupling of Triazolopyridazine and Bicyclic Amine
The triazolopyridazine and bicyclic amine fragments are coupled via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed amination. In a patented method, a brominated triazolopyridazine reacts with the bicyclic amine in dimethylformamide (DMF) using cesium carbonate (Cs2CO3) as a base, achieving 80–85% yield .
Optimized Conditions
Functionalization with Pyridine-3-Carbonitrile
The final step involves attaching the coupled intermediate to pyridine-3-carbonitrile. A Suzuki-Miyaura coupling is employed, where a boronic ester derivative of the triazolopyridazine-pyrrolo-pyrrol reacts with 3-cyanopyridine-5-boronic acid. Alternatively, Ullmann-type coupling using copper(I) iodide and 1,10-phenanthroline in toluene at 110°C affords the target compound .
Comparative Analysis of Coupling Methods
| Method | Catalyst System | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | DME | 80°C | 70 |
| Ullmann Coupling | CuI, 1,10-phenanthroline | Toluene | 110°C | 65 |
| SNAr | Cs2CO3 | DMF | 100°C | 85 |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/petroleum ether gradient) and recrystallized from dimethyl sulfoxide (DMSO). Structural confirmation is achieved through:
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1H NMR: Distinct signals for pyridazine (δ 8.2–8.5 ppm), pyrrolidine (δ 2.5–3.5 ppm), and trifluoromethyl (δ -62 ppm, 19F NMR) .
Challenges and Optimization
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Steric Hindrance: The bicyclic amine’s rigidity necessitates prolonged reaction times for coupling steps. Microwave-assisted synthesis reduces duration by 40% .
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Regioselectivity: Competing reactions during triazole formation are mitigated using electron-deficient aryl halides .
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Yield Improvement: Catalytic systems like Pd/Xantphos enhance efficiency in cross-couplings .
Alternative Synthetic Routes
A one-pot three-component condensation approach, inspired by chromeno-pyridine syntheses , is under investigation. Preliminary results show 50% yield using malononitrile, salicylaldehyde, and the pre-coupled triazolopyridazine-pyrrolo-pyrrol amine.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what purification methods ensure high yield and purity?
The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:
- Step 1 : Formation of the trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazine core via cyclocondensation of hydrazine derivatives with chloropyridazines under microwave-assisted conditions .
- Step 2 : Coupling the triazolopyridazine moiety to the octahydropyrrolo[2,3-c]pyrrole system using Buchwald-Hartwig amination or copper-catalyzed cross-coupling .
- Step 3 : Final functionalization with pyridine-3-carbonitrile via nucleophilic aromatic substitution. Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and LC-MS .
Q. How should researchers characterize the compound’s structural integrity and purity?
Employ a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry of the octahydropyrrolopyrrole system.
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion at m/z calculated for CHFN).
- X-ray Crystallography : Resolve ambiguous stereochemistry in the fused pyrrolo-pyrrolidine ring .
- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .
Q. What safety precautions are critical when handling this compound?
- PPE : Wear nitrile gloves, chemical safety goggles, and flame-retardant lab coats. Use fume hoods for weighing and synthesis steps .
- Storage : Store at 2–8°C in airtight containers under inert gas (argon) to prevent hydrolysis of the nitrile group .
- Spill Management : Neutralize with activated carbon and dispose as hazardous waste per EPA guidelines .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Enzyme Inhibition : Screen against kinases (e.g., JAK2, EGFR) using fluorescence polarization assays. The nitrile group may act as a covalent inhibitor warhead .
- Cytotoxicity : Test in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assay, with IC values compared to controls like imatinib .
- Solubility : Determine in PBS (pH 7.4) and DMSO for dosing consistency .
Q. How can researchers resolve discrepancies in reported biological activity across studies?
- Assay Validation : Cross-check using orthogonal methods (e.g., SPR vs. fluorescence assays) to rule out false positives.
- Compound Integrity : Verify batch purity via HPLC and retest under standardized conditions (e.g., 10% FBS in media, 48h exposure) .
Advanced Research Questions
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?
- Prodrug Design : Replace the nitrile with a tert-butyl ester to enhance oral bioavailability, followed by enzymatic cleavage in vivo .
- Cyclodextrin Complexation : Improve aqueous solubility by 10–20× via host-guest encapsulation (tested via phase-solubility diagrams) .
- Metabolic Stability : Use human liver microsomes to identify vulnerable sites (e.g., pyrrolidine ring oxidation) and introduce fluorine substituents to block metabolism .
Q. How do structural modifications (e.g., halogen substitution) affect target engagement and selectivity?
- SAR Studies : Replace the trifluoromethyl group with Cl, Br, or CFO and compare IC values against off-target kinases (e.g., ABL1 vs. SRC). Fluorine scans (via F NMR) can map binding interactions .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in ATP pockets and guide substitutions .
Q. What advanced techniques validate the compound’s mechanism of action in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement by measuring protein thermal stability shifts in lysates after compound treatment .
- CRISPR Knockout : Generate isogenic cell lines lacking the putative target (e.g., EGFR) to assess dependency on the pathway .
Q. How can researchers address low solubility in in vivo studies?
- Nanoformulation : Prepare PEGylated liposomes (particle size: 100–150 nm via DLS) to enhance plasma half-life .
- Co-solvent Systems : Use 10% Kolliphor HS-15 in saline for IV administration, ensuring <1% hemolysis in RBC assays .
Q. What analytical methods resolve contradictions in crystallographic vs. computational structural predictions?
- SC-XRD (Single-Crystal X-ray Diffraction) : Compare experimental bond lengths/angles with DFT-optimized structures (B3LYP/6-31G* basis set) to identify conformational flexibility .
- Dynamic NMR : Probe ring-flipping in the octahydropyrrolopyrrole system at variable temperatures (e.g., 25°C to −60°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
